molecular formula C8H9NO2 B3420830 2,5-Dimethyl-4-nitrosophenol CAS No. 20294-63-7

2,5-Dimethyl-4-nitrosophenol

Cat. No.: B3420830
CAS No.: 20294-63-7
M. Wt: 151.16 g/mol
InChI Key: QYWLKBSOXZNRBF-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-nitrosophenol is an organic compound with the molecular formula C8H9NO2 It is characterized by the presence of two methyl groups and a nitroso group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethyl-4-nitrosophenol can be synthesized through several methods. One common approach involves the nitration of 2,5-dimethylphenol followed by reduction to form the nitroso derivative. The reaction typically requires the use of nitric acid and sulfuric acid as nitrating agents, followed by reduction using reagents such as sodium dithionite or zinc dust under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-nitrosophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitroso group can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dimethyl-4-nitrosophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,5-Dimethyl-4-nitrosophenol exerts its effects involves interactions with various molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s phenolic structure allows it to interact with enzymes and receptors, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-3-methyl-4-nitrophenol
  • 2,6-Difluoro-4-nitrophenol
  • 3-Methyl-4-nitrosophenol
  • 2-Methyl-4-nitrophenol

Uniqueness

Compared to similar compounds, 2,5-Dimethyl-4-nitrosophenol is unique due to the specific positioning of its methyl and nitroso groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

2,5-dimethyl-4-nitrosophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-4-8(10)6(2)3-7(5)9-11/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWLKBSOXZNRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30299622
Record name 2,5-dimethyl-4-nitrosophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2593-53-5, 20294-63-7
Record name MLS002920121
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 20294-63-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286491
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-dimethyl-4-nitrosophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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